フェニルアセトアミド

Phenylacetamides are a class of organic compounds characterized by the presence of an acetamide group attached to a phenyl ring. These compounds exhibit diverse biological activities, making them significant in various applications. Structurally, they consist of an aromatic benzene ring with an acetylamine moiety (-CO-NH-) attached to one of its carbon atoms.

Phenylacetamides are used in the pharmaceutical industry as precursors for drug synthesis due to their potential for medicinal applications. They also find utility in agricultural chemicals, where their ability to act as herbicides or fungicides is leveraged. Additionally, these compounds have found use in the formulation of materials and adhesives owing to their chemical versatility.

The preparation of phenylacetamides typically involves reactions such as Friedel-Crafts acylation followed by alkylation or amidation. Their synthetic nature allows for modification of functional groups, thereby tailoring their properties to specific applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

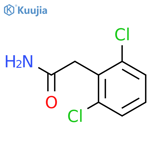

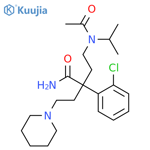

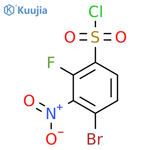

2-(2,6-Dichlorophenyl)acetamide | 78433-88-2 | C8H7Cl2NO |

|

Benzeneacetamide,N-methyl-N-[(2E)-3-(methylthio)-1-oxo-2-propen-1-yl]- | 150036-29-6 | C13H15NO2S |

|

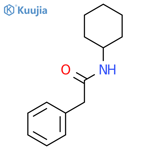

Benzeneacetamide,N-cyclohexyl- | 10264-08-1 | C14H19NO |

|

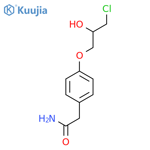

4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide (Atenolol Impurity D) | 115538-83-5 | C11H14ClNO3 |

|

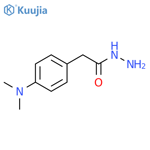

2-(4-(Dimethylamino)phenyl)acetohydrazide | 100133-14-0 | C10H15N3O |

|

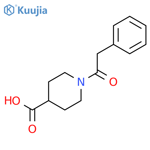

1-(Phenylacetyl)piperidine-4-carboxylic Acid | 26965-32-2 | C14H17NO3 |

|

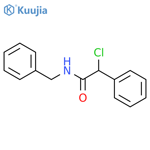

N-Benzyl-2-chloro-2-phenylacetamide | 27946-19-6 | C15H14ClNO |

|

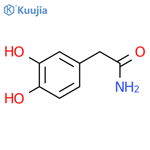

Benzeneacetamide,3,4-dihydroxy- | 1129-53-9 | C8H9NO3 |

|

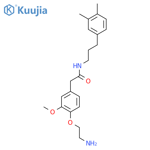

Davasaicin | 147497-64-1 | C22H30N2O3 |

|

Bidisomide | 116078-65-0 | C22H34ClN3O2 |

関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

推奨される供給者

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

perfluorododecane Cas No: 307-59-5

perfluorododecane Cas No: 307-59-5 -

-